SAH-SOS1A

Antibiotic resistance MRSA In vivo efficacy

WAP-8294A2 (lotilibcin) is a Phase I/II clinical anti-MRSA antibiotic with a unique menaquinone (MK)-targeting mechanism that disrupts bacterial membranes, preventing cross-resistance with vancomycin or daptomycin. Its potency is strictly tied to the (R)-3-hydroxy-7-methyloctanoic acid chain. Essential for next-generation antibiotic R&D, SAR studies, and biosynthetic engineering. Confirm purity ≥95% (HPLC) and request a quote for research-grade supply.

Molecular Formula C100H159N27O28
Molecular Weight 2187.5 g/mol
Cat. No. B12298576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAH-SOS1A
Molecular FormulaC100H159N27O28
Molecular Weight2187.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C
InChIInChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109)/b14-13-
InChIKeyIVWNCFWBZZQNEM-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for WAP-8294A2 (Lotilibcin): A Menaquinone-Targeting Cyclic Lipodepsipeptide Antibiotic


4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid, widely known as WAP-8294A2 or lotilibcin, is the major active component of the WAP-8294A complex, a family of cyclic lipodepsipeptides isolated from the fermentation broth of Lysobacter sp. [1][2]. This compound is structurally defined as a 12-amino acid macrocyclic depsipeptide incorporating a unique β-hydroxy fatty-acid chain, specifically (R)-3-hydroxy-7-methyloctanoic acid, which is critical for its biological function [3]. WAP-8294A2 has advanced to phase I/II clinical trials and is recognized as a first-in-class chemical entity with potent and specific bactericidal activity against Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA) [4][5].

Why Generic Substitution Fails: The Unique Pharmacology of WAP-8294A2


Generic substitution among anti-MRSA agents is not feasible due to the unique and highly specific mechanism of action of WAP-8294A2. Unlike vancomycin, which targets the D-Ala-D-Ala terminus of cell wall precursors, or daptomycin, which inserts into the membrane in a calcium-dependent manner, WAP-8294A2 exerts its bactericidal effect by directly binding to and disrupting the bacterial membrane in a manner that is strictly dependent on the presence of menaquinone (MK) [1][2]. This MK-targeting mechanism represents a completely novel mode of action distinct from all currently approved anti-MRSA antibiotics, rendering cross-resistance with glycopeptides, lipopeptides, and other classes highly unlikely [3]. The compound's activity is also intimately tied to its specific (R)-3-hydroxy-7-methyloctanoic acid fatty acyl chain, and minor structural variations within the WAP-8294A family result in significantly altered potency, highlighting that even closely related analogs cannot be assumed to be therapeutically equivalent [4].

Quantitative Differentiation: WAP-8294A2 vs. Key Comparators


Superior In Vivo Efficacy Against MRSA: WAP-8294A2 vs. Vancomycin

WAP-8294A2 demonstrates a significantly superior in vivo efficacy against MRSA in a murine systemic infection model when directly compared to vancomycin, the current standard of care for severe MRSA infections. The mean 50% effective dose (ED50) for WAP-8294A2 across nine distinct MRSA strains was 0.38 mg/kg, whereas the mean ED50 for vancomycin was 5.3 mg/kg [1]. This represents a 14-fold increase in potency for WAP-8294A2. This finding is corroborated by early research which also noted higher in vivo activity against MRSA than vancomycin [2].

Antibiotic resistance MRSA In vivo efficacy ED50

Novel Mechanism of Action: Menaquinone-Dependent Membrane Disruption

WAP-8294A2 exerts its bactericidal activity through a unique mechanism: lysis of the bacterial membrane that is strictly dependent on the presence of menaquinone (MK), an essential component of the bacterial respiratory chain [1]. This is in stark contrast to vancomycin, which inhibits cell wall synthesis by binding to D-Ala-D-Ala, and daptomycin, which disrupts membrane function through calcium-dependent insertion and oligomerization. The MK-targeting mechanism of WAP-8294A2 is a novel mode of action, establishing a new class of antibiotics known as menaquinone-binding antibiotics (MBAs) [2].

Mechanism of action Menaquinone Membrane disruption Antibiotic target

Structural Basis for Potency: The Critical Role of the Fatty Acyl Chain

The WAP-8294A family comprises at least 20 structural variants that differ predominantly in their hydroxylated fatty acyl chain. Among these, WAP-8294A2, which contains the specific (R)-3-hydroxy-7-methyloctanoic acid moiety, has been explicitly identified as the most potent member and the only variant to advance to clinical trials [1]. This contrasts with other family members like WAP-8294A1 (3-OH-octanoic acid) and WAP-8294A4 (3-OH-8-Me-nonanoic acid), which are minor components with presumably lower or altered activity profiles [2]. This structure-activity relationship (SAR) highlights that the precise fatty acid structure is not arbitrary but is a key determinant of biological activity.

Structure-Activity Relationship Fatty acyl chain Biosynthesis Potency

Broad In Vitro Potency Against Gram-Positive Pathogens

WAP-8294A2 exhibits potent in vitro activity not only against MRSA but also against other clinically significant Gram-positive bacteria, including vancomycin-resistant Enterococci (VRE) [1]. While specific MIC values against a large panel of isolates are less frequently reported in the core literature than its in vivo data, its activity against VRE is a key differentiator from some other agents and broadens its potential clinical utility. The compound's activity is attributed to its interaction with the bacterial membrane, a target conserved across many Gram-positive species. For context, teixobactin, another cyclic depsipeptide antibiotic, has demonstrated MIC values of 1 μg/mL against MRSA, setting a benchmark for potent activity in this class [2].

Minimum Inhibitory Concentration Antibacterial spectrum VRE Bioactivity

Target Application Scenarios for WAP-8294A2 (Lotilibcin) in R&D and Industry


Lead Candidate for Anti-MRSA Drug Development Programs

WAP-8294A2 represents a premier lead candidate for pharmaceutical and biotechnology companies engaged in developing next-generation antibiotics to combat drug-resistant Gram-positive infections. Its advanced clinical status (Phase I/II) [1], potent in vivo efficacy superior to vancomycin (14-fold higher potency) [2], and novel menaquinone-targeting mechanism of action [3] provide a de-risked and differentiated starting point. This compound is particularly suited for programs aiming to address MRSA and VRE with a new chemical entity that circumvents existing resistance mechanisms.

Tool Compound for Investigating Menaquinone Biology and Membrane-Targeting Antibiotics

As a validated menaquinone-binding antibiotic (MBA) [4], WAP-8294A2 serves as a critical chemical probe for academic and industrial researchers studying bacterial membrane biology, the role of menaquinone in Gram-positive physiology, and the mechanisms of action of membrane-active antimicrobials. Its activity being strictly MK-dependent [3] makes it an ideal tool for dissecting pathways related to the bacterial respiratory chain and for screening for other compounds with similar or synergistic mechanisms.

Reference Standard for Biosynthetic Engineering and Natural Product Discovery

The well-characterized biosynthetic gene cluster for WAP-8294A2 [1], including the key acyl-CoA ligase ACL6 [5], establishes it as a reference standard for synthetic biology and metabolic engineering efforts focused on cyclic lipodepsipeptides. Researchers can use WAP-8294A2 and its producing strain as a model system to explore combinatorial biosynthesis, aiming to generate novel analogs with potentially improved pharmacological properties by manipulating the fatty acyl chain or amino acid sequence [5].

Quality Control Benchmark for Fermentation and Isolation Processes

Given the existence of at least 20 structural variants with varying fatty acid chains [5], WAP-8294A2 is the essential benchmark for developing and validating fermentation, extraction, and purification processes for the WAP-8294A complex. Its distinct and superior potency makes it the target molecule for process optimization. Analytical methods must be capable of distinguishing WAP-8294A2 from its less active analogs (e.g., A1, A4) [6] to ensure the quality and consistency of research material or any future active pharmaceutical ingredient (API).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAH-SOS1A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.